molecular formula C10H14N2O4S B8421536 5'-Thiothymidine

5'-Thiothymidine

Cat. No.: B8421536
M. Wt: 258.30 g/mol
InChI Key: CPEAGKYEYPXTSP-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of FUZS-5 involves the modification of thymidine. The specific synthetic routes and reaction conditions for FUZS-5 are not widely documented in public literature. it is known that the preparation of nucleoside analogues typically involves the protection of hydroxyl groups, selective functional group transformations, and deprotection steps. Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening for optimization .

Chemical Reactions Analysis

FUZS-5, like other nucleoside analogues, can undergo various chemical reactions:

    Oxidation and Reduction: These reactions can modify the sulfur atom in the thiothymidine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

    Hydrolysis: FUZS-5 can be hydrolyzed under acidic or basic conditions to yield thymidine and other by-products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FUZS-5 has several scientific research applications:

Mechanism of Action

FUZS-5 exerts its effects by interacting with an allosteric site on the SARS-CoV-2 Nsp15 endoribonuclease. This interaction inhibits the enzymatic activity of Nsp15, which is crucial for the viral replication process. By binding to this site, FUZS-5 disrupts the normal function of the enzyme, thereby impeding the replication of the virus. The molecular targets involved in this mechanism include the active site residues of Nsp15 and the surrounding allosteric regions .

Comparison with Similar Compounds

FUZS-5 can be compared with other thymidine nucleoside analogues, such as:

FUZS-5 is unique in its specific interaction with the SARS-CoV-2 Nsp15 endoribonuclease, which distinguishes it from other nucleoside analogues that primarily target different enzymes or pathways .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(4-17)16-8/h3,6-8,13,17H,2,4H2,1H3,(H,11,14,15)/t6-,7+,8+/m0/s1

InChI Key

CPEAGKYEYPXTSP-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CS)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CS)O

Origin of Product

United States

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